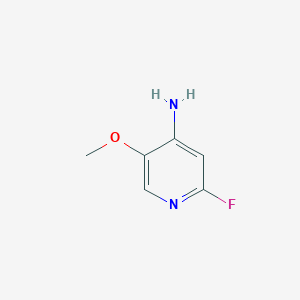

2-Fluoro-5-methoxypyridin-4-amine

Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Modern Chemical Synthesis

The incorporation of fluorine into pyridine rings offers a powerful tool for medicinal chemists and materials scientists. The high electronegativity of fluorine can significantly influence the acidity and basicity of nearby functional groups, which in turn affects how a molecule interacts with its biological target. nih.gov This modification can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

The reactivity of the pyridine ring is also modulated by fluorination. The electron-withdrawing nature of fluorine can make the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a convenient handle for further chemical modifications. acs.org This allows for the late-stage functionalization of complex molecules, a valuable strategy in drug discovery programs. acs.org

Structural Features and Nomenclature Considerations for 2-Fluoro-5-methoxypyridin-4-amine

The systematic name for the compound of interest is 2-Fluoro-5-methoxypyridin-4-amine. This name precisely describes the arrangement of the functional groups on the pyridine ring. The core of the molecule is a pyridine ring, which is a six-membered heterocycle containing one nitrogen atom. The numbering of the ring begins at the nitrogen atom and proceeds clockwise.

The key structural features are:

A fluorine atom at the 2-position.

A methoxy (B1213986) group (-OCH3) at the 5-position.

An amine group (-NH2) at the 4-position.

The combination of these substituents on the pyridine ring gives rise to a unique electronic and steric environment that dictates its chemical behavior and potential applications.

Table 1: Structural and Chemical Properties of 2-Fluoro-5-methoxypyridin-4-amine

| Property | Value |

| Molecular Formula | C6H7FN2O |

| Molecular Weight | 142.13 g/mol |

| CAS Number | 1393569-97-5 |

| Canonical SMILES | COC1=CC(=C(N=C1)F)N |

| InChI Key | JDLXJIQPGSFNJK-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases. uni.lu

Overview of Research Trajectories for Aminopyridine Compounds

Aminopyridines represent a significant class of compounds with a broad spectrum of biological activities and applications. rsc.org They serve as crucial intermediates in the synthesis of a vast number of pharmaceuticals and other functional organic molecules. sioc-journal.cnepa.gov The research into aminopyridine derivatives is a dynamic and expanding field. rsc.org

Recent research has focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and environmentally friendly methods for the synthesis of substituted aminopyridines. nih.gov This includes the development of one-pot multicomponent reactions that allow for the rapid construction of complex molecular architectures. nih.gov

Medicinal Chemistry Applications: Aminopyridines are a common motif in drugs targeting a wide range of diseases. rsc.org Research is ongoing to discover new aminopyridine-based compounds with improved efficacy and safety profiles for use as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgnih.gov For instance, certain aminopyridine derivatives have shown potent activity as inhibitors of enzymes implicated in various diseases. rsc.org

Materials Science: Aminopyridines are also being investigated for their potential use in the development of new materials, such as polymers and fluorescent probes. sioc-journal.cnwu.ac.th The ability of the amino group to participate in hydrogen bonding and coordination with metal ions makes them attractive building blocks for functional materials.

The study of compounds like 2-Fluoro-5-methoxypyridin-4-amine lies at the intersection of these research trajectories, leveraging the unique properties of both the aminopyridine scaffold and the fluorine substituent to create molecules with novel and valuable characteristics.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methoxypyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLXJIQPGSFNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227571-74-5 | |

| Record name | 2-fluoro-5-methoxypyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 5 Methoxypyridin 4 Amine and Its Functionalized Analogs

Direct Synthesis Approaches to 2-Fluoro-5-methoxypyridin-4-amine

Direct synthesis of 2-Fluoro-5-methoxypyridin-4-amine can be approached through multi-step sequences starting from readily available pyridine (B92270) derivatives. These methods focus on the sequential introduction of the required functional groups—fluoro, methoxy (B1213986), and amine—onto the pyridine ring.

Novel Synthetic Routes via Nitrification and Subsequent Transformations

A plausible and effective route for the synthesis of 2-Fluoro-5-methoxypyridin-4-amine can be adapted from established methods for producing structurally similar compounds like 2-amino-5-fluoropyridine (B1271945). researchgate.net This multi-step approach involves an initial nitrification, followed by a series of transformations including amino acetylation, reduction, diazotization, and a Schiemann reaction.

The proposed synthetic pathway would commence with a suitable methoxy-substituted aminopyridine. A key advantage of this route is the avoidance of difficult-to-separate intermediates and the potential for higher yields and purity compared to other methods. researchgate.net The sequence of reactions is detailed in the table below, outlining the transformation from a starting aminopyridine to the final product.

Table 1: Proposed Multi-step Synthesis of 2-Fluoro-5-methoxypyridin-4-amine

| Step | Reaction | Reactant | Reagents/Conditions | Product | Molar Yield (%) (Analogous Reaction) |

|---|---|---|---|---|---|

| 1 | Nitrification | 2-Amino-5-methoxypyridine | H₂SO₄, HNO₃, 45°C, 2 h | 2-Amino-5-methoxy-3-nitropyridine | 41 researchgate.net |

| 2 | Amino Acetylation | 2-Amino-5-methoxy-3-nitropyridine | Acetic anhydride, Reflux, 1 h | N-(5-methoxy-3-nitropyridin-2-yl)acetamide | 96.3 researchgate.net |

| 3 | Reduction of Nitro Group | N-(5-methoxy-3-nitropyridin-2-yl)acetamide | Fe/CH₃COOH, Reflux, 1 h | N-(3-amino-5-methoxypyridin-2-yl)acetamide | 90 researchgate.net |

| 4 | Diazotization | N-(3-amino-5-methoxypyridin-2-yl)acetamide | HBF₄, NaNO₂, -5 to 0°C, 2 h | Diazonium salt intermediate | 81.4 researchgate.net |

| 5 | Schiemann Reaction | Diazonium salt intermediate | Thermal decomposition, 130°C, 0.5 h | N-(3-fluoro-5-methoxypyridin-2-yl)acetamide | - |

| 6 | Hydrolysis of Acetyl Group | N-(3-fluoro-5-methoxypyridin-2-yl)acetamide | Acid or base hydrolysis, Reflux, 2.5 h | 2-Fluoro-5-methoxypyridin-3-amine | 51.6 (for steps 5 & 6 combined) researchgate.net |

Note: The yields are based on an analogous synthesis of 2-amino-5-fluoropyridine and are illustrative for this proposed route.

Methodologies for Pyridylamine Synthesis from Halogenated Precursors

The synthesis of pyridylamines from halogenated precursors is a well-established strategy in organic chemistry. google.commdpi.com This approach can be applied to the synthesis of 2-Fluoro-5-methoxypyridin-4-amine, likely starting from a di-halogenated methoxypyridine. A potential route involves the selective nucleophilic substitution of a halogen atom at the 4-position with an amino group.

For instance, a starting material such as 2,4-dichloro-5-methoxypyridine (B2758942) could be subjected to amination. The regioselectivity of the amination can often be controlled by the reaction conditions, including the choice of solvent, temperature, and the nature of the aminating agent. In some cases, a transition-metal catalyst may be employed to facilitate the C-N bond formation. mdpi.com A significant challenge in this approach is preventing side reactions, such as the reduction of the chloro group to a hydrogen atom, which can be minimized through careful selection of the catalyst and reaction conditions. google.com

Indirect Synthesis and Scaffold Assembly Incorporating 2-Fluoro-5-methoxypyridin-4-amine Moieties

Indirect synthetic methods provide alternative pathways to 2-Fluoro-5-methoxypyridin-4-amine and its analogs, often through the functionalization of a pre-existing pyridine scaffold or by constructing the heterocyclic ring system with the desired substituents already in place.

Late-Stage Functionalization Strategies

Late-stage functionalization is a powerful tool in medicinal chemistry for the rapid diversification of complex molecules. acs.orgscispace.commpg.de This can be achieved through methods such as C-H fluorination or nucleophilic aromatic substitution (SₙAr).

C-H Fluorination: The direct fluorination of a C-H bond on a pyridine ring can be accomplished using reagents like silver(II) fluoride (B91410) (AgF₂). google.com This method offers a mild and general approach for the C-H fluorination of nitrogen-containing heteroarenes, often with high selectivity for the position alpha to the nitrogen atom. google.com For the synthesis of the target molecule, a precursor such as 5-methoxy-pyridin-4-amine could potentially undergo selective C-H fluorination at the 2-position.

Nucleophilic Aromatic Substitution (SₙAr): SₙAr reactions are a cornerstone for the functionalization of electron-deficient aromatic rings like pyridine. researchgate.netresearchgate.netnih.govntu.edu.sg The reaction of 2-fluoropyridine (B1216828) with a nucleophile is reported to be significantly faster than that of 2-chloropyridine, making fluoropyridines valuable intermediates. acs.orgscispace.com A potential indirect synthesis of 2-Fluoro-5-methoxypyridin-4-amine could involve the reaction of a 2,4-difluoro-5-methoxypyridine with an amine, where the fluorine at the 4-position is selectively displaced. Alternatively, a precursor with a different leaving group at the 2-position could undergo substitution with a fluoride source.

Cyclization Reactions Utilizing Aminopyridine Synthons for Heterocyclic Formation

Aminopyridines are versatile synthons in the construction of fused heterocyclic systems due to their dual nucleophilic nature. sioc-journal.cnbenthamdirect.comresearchgate.net The 2-Fluoro-5-methoxypyridin-4-amine moiety can be incorporated into larger scaffolds through cyclization reactions. For example, 2-aminopyridines are known to react with a variety of substrates, including ketones, aldehydes, and esters, to form five- and six-membered azaheterocycles such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cnbenthamscience.com

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines can also lead to the formation of N-heterocycles through cyclization and functionalization. rsc.org The pyridyl group can act as a directing group, facilitating the formation of stable complexes with metals like palladium, rhodium, and iridium, which then undergo intramolecular reactions. rsc.org

Optimization of Reaction Conditions and Yield for 2-Fluoro-5-methoxypyridin-4-amine Synthesis

The optimization of reaction conditions is paramount for achieving high yields and purity of the final product. Based on the synthesis of analogous compounds, several parameters can be fine-tuned for each step of the proposed synthetic routes. researchgate.net

For the multi-step synthesis involving nitrification, the temperature and reaction time are critical. For instance, maintaining the nitrification step at 45°C for 2 hours has been found to be optimal for a similar substrate. researchgate.net In the subsequent reduction of the nitro group, the choice of reducing agent and solvent system plays a significant role. The diazotization step requires careful temperature control, typically between -5 and 0°C, to ensure the stability of the diazonium salt. The final Schiemann reaction and hydrolysis steps also have specific temperature and time requirements that need to be adhered to for maximizing the yield. researchgate.net

In syntheses involving halogenated precursors, the choice of catalyst and the prevention of side reactions are key areas for optimization. For example, in hydrogenation reactions of chloro-substituted pyridines, the use of a platinum catalyst can minimize the undesired reduction of the chlorine atom. google.com

For late-stage functionalization, the choice of fluorinating agent and reaction conditions in C-H fluorination, or the leaving group and nucleophile in SₙAr reactions, will heavily influence the outcome. The development of catalytic systems for these transformations is an active area of research aimed at improving efficiency and selectivity. mpg.deresearchgate.net

Reactivity and Derivatization Strategies for 2 Fluoro 5 Methoxypyridin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The presence of a fluorine atom at the 2-position of the pyridine ring makes 2-Fluoro-5-methoxypyridin-4-amine a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine enhances its ability to act as a leaving group, often leading to faster reaction rates compared to other halogens like chlorine. nih.govacs.org SNAr reactions provide a direct method for introducing a variety of functional groups at the 2-position, thereby enabling the synthesis of diverse derivatives. nih.govacs.org

The reactivity of 2-fluoropyridines in SNAr reactions is well-documented, with studies showing that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster than that of 2-chloropyridine. nih.govacs.org This heightened reactivity allows for milder reaction conditions, which can be crucial when working with complex molecules bearing sensitive functional groups. nih.govacs.org The general mechanism involves the attack of a nucleophile at the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, which then expels the fluoride (B91410) ion to yield the substituted product.

| Nucleophile | Reagent/Conditions | Product | Reference |

| Hydroxide | NaOH / H₂O | 2-Hydroxy-5-methoxypyridin-4-amine | |

| Ammonia | NH₃ | 2,4-Diamino-5-methoxypyridine | vulcanchem.com |

| Amines | R-NH₂ | 2-(Alkyl/Aryl)amino-5-methoxypyridin-4-amine | acs.org |

| Alkoxides | R-O⁻ | 2-Alkoxy-5-methoxypyridin-4-amine | acs.org |

Regioselective Functionalization via Metalation Strategies

Metalation reactions offer a powerful tool for the regioselective functionalization of pyridine rings. In the context of 2-Fluoro-5-methoxypyridin-4-amine, directed ortho-metalation (DoM) can be employed to introduce substituents at specific positions by utilizing the directing ability of existing functional groups. The methoxy (B1213986) group, in particular, can direct lithiation to the adjacent C-6 position. However, the interplay of the fluoro, methoxy, and amino groups can lead to complex regiochemical outcomes.

Strategies often involve the use of strong bases like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures to deprotonate a specific site on the ring, creating a reactive organometallic intermediate. researchgate.net This intermediate can then be quenched with various electrophiles to install a wide range of functional groups. For instance, directed metalation of protected aminopyridines has been used to prepare iodo-substituted derivatives, which can then undergo further transformations. researchgate.net The choice of the directing group and the reaction conditions are critical for achieving high regioselectivity.

| Metalating Agent | Electrophile | Product | Reference |

| n-BuLi / TMEDA | I₂ | 2-Fluoro-3-iodo-5-methoxypyridin-4-amine | researchgate.net |

| LDA | (CH₃)₃SiCl | 2-Fluoro-5-methoxy-6-(trimethylsilyl)pyridin-4-amine | researchgate.net |

| TMP₂Mg·2LiCl | I₂ | Regioselective iodination | d-nb.info |

Cycloaddition and Condensation Reactions Involving the Amine and Pyridine Core

The amine group and the pyridine core of 2-Fluoro-5-methoxypyridin-4-amine can participate in various cycloaddition and condensation reactions to construct more complex heterocyclic systems. The amine functionality provides a nucleophilic center for reactions with electrophilic partners, while the pyridine ring can act as a diene or dienophile in cycloaddition reactions, particularly when activated.

For instance, the amine group can undergo condensation with carbonyl compounds to form Schiff bases, which can be further elaborated. researchgate.net Decarboxylative 1,3-dipolar cycloaddition reactions of amino acids can lead to the formation of heterocyclic compounds. beilstein-journals.org While direct examples involving 2-Fluoro-5-methoxypyridin-4-amine are not extensively detailed in the provided search results, the general reactivity patterns of aminopyridines suggest its potential in such transformations. The pyridine ring itself can participate in intramolecular Diels-Alder reactions, a valuable method for constructing fused ring systems. mdpi.com

| Reaction Type | Reactant | Product | Reference |

| Condensation | Aldehydes/Ketones | Schiff Bases (Imines) | researchgate.net |

| Condensation | Carboxylic Acids | Amides | rsc.org |

| [4+2] Cycloaddition (as dienophile) | Dienes | Fused bicyclic systems | mdpi.comwilliams.edu |

Derivatization for Analytical and Synthetic Utility

The chemical reactivity of 2-Fluoro-5-methoxypyridin-4-amine makes it a target for derivatization to enhance its analytical detection or to serve as a key intermediate in multi-step syntheses. Derivatization can improve properties such as volatility for gas chromatography or ionization efficiency for mass spectrometry.

For analytical purposes, the primary amine group is a common target for derivatization. Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) are known to react with primary amines to form derivatives with improved detection characteristics in mass spectrometry. mdpi.com In a specific application, a related compound, 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine, is analyzed by gas chromatography after derivatization of other components in the sample mixture. epa.gov

From a synthetic standpoint, derivatization is a cornerstone of its utility. For example, bromination of 5-fluoro-2-methoxypyridin-4-amine (B1321466) with N-bromosuccinimide (NBS) yields 3-bromo-5-fluoro-2-methoxypyridin-4-amine, a valuable intermediate for introducing further diversity through cross-coupling reactions. google.com

| Derivatization Reagent/Method | Purpose | Resulting Moiety | Reference |

| N-Bromosuccinimide (NBS) | Synthetic Intermediate | 3-Bromo-5-fluoro-2-methoxypyridin-4-amine | google.com |

| 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) | Analytical Derivatization (MS) | Pyridinium salt derivative | mdpi.comresearchgate.net |

| 4-(Anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) | Analytical Derivatization (MS) | Anthracenyl-pyridinium derivative | mdpi.comd-nb.info |

Academic Applications of 2 Fluoro 5 Methoxypyridin 4 Amine in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as Key Intermediates and Building Blocks in Complex Molecule Synthesis

2-Fluoro-5-methoxypyridin-4-amine serves as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a methoxy (B1213986) group, and an amine on the pyridine (B92270) ring, provides multiple reactive sites for further chemical transformations. This trifunctional nature allows for the strategic and controlled introduction of various functionalities, leading to the construction of intricate molecular architectures.

The fluorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org This reactivity is often exploited to introduce a wide range of substituents, including alkoxy and amino groups. For instance, the reaction of 2-fluoropyridines with sodium ethoxide in ethanol (B145695) is significantly faster than that of the corresponding 2-chloropyridines, highlighting the activating effect of the fluorine substituent. acs.org This enhanced reactivity makes 2-fluoro-5-methoxypyridin-4-amine a valuable intermediate for creating diverse libraries of compounds for drug discovery and other applications.

Furthermore, the amino group at the 4-position and the methoxy group at the 5-position can be readily modified or can influence the reactivity of the pyridine ring in subsequent synthetic steps. The amino group can participate in amide bond formation, while the methoxy group can be cleaved to a hydroxyl group, providing another point for functionalization. The interplay of these functional groups allows for a high degree of molecular diversity to be generated from a single starting material.

A notable application of this compound is in the synthesis of complex heterocyclic systems. For example, it has been utilized as a key intermediate in the preparation of pyrrolopyrimidine derivatives, which are important scaffolds in medicinal chemistry. mdpi.com The strategic use of 2-fluoro-5-methoxypyridin-4-amine and its derivatives in multi-step syntheses enables the efficient construction of molecules with desired biological activities.

| Intermediate | Reaction Type | Product Class | Reference |

| 2-Fluoro-5-methoxypyridin-4-amine | Nucleophilic Aromatic Substitution (SNAr) | Substituted Pyridines | acs.org |

| 2-Fluoro-4-iodo-6-methoxy-pyridine | Halogenation/Halogen Dance | Substituted Pyridines | google.com |

| 5-Bromo-2-methoxypyridin-3-amine | Suzuki Coupling | 3-aminopyridin-2-one derivatives | nih.gov |

Scaffold Design in Heterocyclic Chemistry for Novel Compound Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, and 2-fluoro-5-methoxypyridin-4-amine provides a versatile platform for the design and synthesis of novel heterocyclic compounds. rsc.org Its inherent structural features allow for the creation of diverse molecular frameworks with potential biological activities. The strategic placement of the fluoro, methoxy, and amino groups enables chemists to fine-tune the electronic and steric properties of the resulting molecules, which is crucial for optimizing their interactions with biological targets.

The concept of "scaffold hopping," where a known active scaffold is replaced with a novel one to improve properties, is a common strategy in drug discovery. 2-Fluoro-5-methoxypyridin-4-amine and its derivatives can serve as unique scaffolds to replace existing ones, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles. For example, the methoxypyridine motif has been successfully incorporated into gamma-secretase modulators, demonstrating its utility in designing novel therapeutic agents. nih.gov

The amenability of 2-fluoro-5-methoxypyridin-4-amine to various chemical transformations, including C-H activation and cross-coupling reactions, further expands its utility in scaffold design. acs.org These modern synthetic methods allow for the late-stage functionalization of the pyridine core, providing rapid access to a wide array of analogues for structure-activity relationship (SAR) studies. This approach accelerates the process of identifying lead compounds with desired biological activities.

| Scaffold | Application | Key Feature | Reference |

| Methoxypyridine | Gamma-secretase modulators | Improved activity and solubility | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | Antitumor agents | Core heterocyclic system | mdpi.com |

| 1,2,3-Dithiazole | Antifungal agents | Broad biological activity | mdpi.com |

Applications in the Synthesis of Biologically Active Scaffolds and Chemical Probes

2-Fluoro-5-methoxypyridin-4-amine and its isomers are valuable starting materials for the synthesis of a variety of biologically active scaffolds and chemical probes. The unique combination of substituents on the pyridine ring allows for the creation of molecules that can interact with specific biological targets, making them useful tools for studying biological processes and for developing new therapeutic agents.

One significant application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 3-aminopyridin-2-one scaffold, which can be synthesized from derivatives of 2-fluoro-5-methoxypyridin-4-amine, has been identified as a potent inhibitor of kinases such as MPS1 and Aurora kinases. nih.gov

Furthermore, fluorinated aminopyridine derivatives are being investigated as potential PET (Positron Emission Tomography) imaging agents. researchgate.netacs.org For example, [18F]-labeled aminopyridines can be used to visualize and quantify the density of specific receptors or enzymes in the brain, which is valuable for the diagnosis and monitoring of neurological disorders. The presence of the fluorine atom in 2-fluoro-5-methoxypyridin-4-amine makes it an attractive precursor for the synthesis of such imaging agents.

The versatility of this compound also extends to the synthesis of inhibitors for other enzymes, such as inducible nitric oxide synthase (iNOS), which is involved in inflammatory processes. nih.gov By systematically modifying the structure of 2-fluoro-5-methoxypyridin-4-amine, researchers can develop potent and selective inhibitors for a wide range of biological targets.

| Compound Class | Biological Target | Application | Reference |

| 3-Aminopyridin-2-ones | MPS1 and Aurora kinases | Cancer therapy | nih.gov |

| Fluorinated aminopyridines | N/A | PET imaging | researchgate.netacs.org |

| Aminopyridine analogues | Inducible nitric oxide synthase (iNOS) | Anti-inflammatory agents | nih.gov |

| Gamma-secretase modulators | Gamma-secretase | Alzheimer's disease | nih.gov |

Utilization in the Development of Advanced Chemical Reagents

Beyond its direct application in the synthesis of biologically active molecules, 2-fluoro-5-methoxypyridin-4-amine and related compounds can be utilized in the development of advanced chemical reagents. The unique electronic properties conferred by the fluorine and methoxy substituents can be harnessed to create novel reagents with enhanced reactivity or selectivity.

For instance, fluorinated pyridines can act as ligands in transition metal catalysis. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the metal center, leading to improved catalytic activity or selectivity in a variety of organic transformations. While specific examples utilizing 2-fluoro-5-methoxypyridin-4-amine as a ligand are not extensively documented, the principle is well-established in organometallic chemistry.

Moreover, the development of new fluorinating reagents is an active area of research. Reagents like Selectfluor® (F-TEDA-BF4) are widely used for electrophilic fluorination. mdpi.com While 2-fluoro-5-methoxypyridin-4-amine itself is not a fluorinating agent, its synthesis and the study of its reactivity contribute to the broader understanding of fluorine chemistry, which can inform the design of new and more efficient fluorinating reagents.

The reactivity of the fluorine atom in SNAr reactions also makes it a useful handle for the immobilization of molecules onto solid supports. acs.org This is particularly relevant in the context of solid-phase synthesis and the development of combinatorial libraries, where the ability to easily attach and detach molecules from a solid support is essential.

| Reagent Type | Application | Key Feature | Reference |

| Fluorinated Pyridine Ligands | Transition Metal Catalysis | Modulated electronic properties | N/A |

| Electrophilic Fluorinating Reagents | Fluorination of organic compounds | High efficiency and selectivity | mdpi.com |

| Solid-Phase Synthesis Scaffolds | Combinatorial library synthesis | Facile immobilization and cleavage | acs.org |

Future Research Directions and Unexplored Avenues in 2 Fluoro 5 Methoxypyridin 4 Amine Chemistry

Sustainable and Green Chemistry Approaches to Synthesis of 2-Fluoro-5-methoxypyridin-4-amine

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. Future research in the synthesis of 2-Fluoro-5-methoxypyridin-4-amine should prioritize green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas for investigation include:

Catalytic C-H Amination: Direct C-H amination of a suitable 2-fluoro-5-methoxypyridine (B146139) precursor would be a highly atom-economical approach. Research should focus on developing selective and efficient catalysts, potentially based on earth-abundant metals, to facilitate this transformation under mild conditions.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling. The development of a continuous flow process for the synthesis of 2-Fluoro-5-methoxypyridin-4-amine could lead to a more efficient and sustainable manufacturing process.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. Future work could explore the use of transaminases or other engineered enzymes for the introduction of the amine group.

Green Solvents: A shift away from volatile and hazardous organic solvents towards greener alternatives such as water, supercritical fluids, or bio-based solvents is crucial. Research should investigate the solubility and reactivity of intermediates in these solvent systems to develop a fully sustainable synthetic pathway.

| Green Chemistry Principle | Application in Synthesis of 2-Fluoro-5-methoxypyridin-4-amine | Potential Benefits |

| Atom Economy | Direct C-H amination, minimizing byproduct formation. | Reduced waste, lower material costs. |

| Energy Efficiency | Microwave-assisted synthesis, flow chemistry. | Faster reaction times, lower energy consumption. |

| Use of Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on fossil fuels. |

| Catalysis | Employing reusable and selective catalysts. | Increased efficiency, reduced waste. |

Advanced Spectroscopic Characterization Techniques for Pyridine (B92270) Derivatives

A thorough understanding of the structural and electronic properties of 2-Fluoro-5-methoxypyridin-4-amine is essential for predicting its reactivity and designing new applications. While standard techniques like NMR and mass spectrometry are fundamental, advanced spectroscopic methods can provide deeper insights.

Future characterization efforts should include:

Solid-State NMR (ssNMR): To probe the structure and dynamics of the compound in its solid form, providing information on intermolecular interactions and polymorphism.

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the atoms, particularly the fluorine and nitrogen environments, which are crucial for its chemical behavior.

Advanced Mass Spectrometry Techniques: Methods such as ion mobility-mass spectrometry (IM-MS) could be employed to separate and characterize isomers and conformers in the gas phase.

Vibrational Circular Dichroism (VCD): If the molecule or its derivatives are chiral, VCD can be a powerful tool for determining the absolute configuration.

| Spectroscopic Technique | Information Gained | Relevance to 2-Fluoro-5-methoxypyridin-4-amine |

| Solid-State NMR | Polymorphism, intermolecular interactions. | Understanding crystal packing and solid-state properties. |

| X-ray Photoelectron Spectroscopy | Elemental composition, chemical states. | Probing the electronic environment of F, N, and O atoms. |

| Ion Mobility-Mass Spectrometry | Isomer and conformer separation. | Characterizing structural variations. |

| Vibrational Circular Dichroism | Absolute configuration of chiral derivatives. | Stereochemical analysis. |

Novel Computational Design and Prediction Methodologies for Fluorinated Aminopyridines

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For 2-Fluoro-5-methoxypyridin-4-amine, computational studies can provide valuable insights.

Future computational research should focus on:

Quantum Chemical Calculations: Employing density functional theory (DFT) and ab initio methods to accurately predict molecular geometries, electronic properties, and spectroscopic signatures.

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with solvents or biological macromolecules.

Machine Learning (ML) and Artificial Intelligence (AI): Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of a library of derivatives based on their chemical structure.

Reaction Mechanism Prediction: Using computational tools to elucidate the mechanisms of known reactions and predict new, unexplored reactivity pathways.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure calculations. | Optimized geometry, charge distribution, spectroscopic data. |

| Molecular Dynamics (MD) | Simulation of molecular motion. | Conformational preferences, solvation effects. |

| Machine Learning (ML) | QSAR model development. | Biological activity, material properties. |

| Reaction Mechanism Prediction | Elucidation of reaction pathways. | Transition states, activation energies. |

Exploration of New Reactivity Pathways and Transformations of 2-Fluoro-5-methoxypyridin-4-amine

The unique combination of functional groups in 2-Fluoro-5-methoxypyridin-4-amine suggests a rich and varied reactivity profile that is yet to be fully explored. Future research should aim to uncover and harness this reactivity for the synthesis of novel compounds.

Potential areas for investigation include:

Cross-Coupling Reactions: The fluorine atom can potentially serve as a leaving group in nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions to form new C-C, C-N, or C-O bonds.

Functionalization of the Amine Group: The primary amine is a versatile handle for a wide range of transformations, including acylation, alkylation, and diazotization, leading to a diverse array of derivatives.

Directed Ortho-Metalation (DoM): The directing ability of the methoxy (B1213986) and amino groups could be exploited for the selective functionalization of the pyridine ring at other positions.

Photoredox Catalysis: The electron-rich nature of the aminopyridine ring suggests that it may participate in photoredox-catalyzed reactions, opening up new avenues for mild and selective transformations.

Integration into Multidisciplinary Research Platforms for Material Science and Bio-Conjugation Studies

The unique electronic and structural features of 2-Fluoro-5-methoxypyridin-4-amine make it an attractive building block for applications in materials science and chemical biology.

Future research in this area could involve:

Organic Electronics: Incorporating this moiety into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) to tune their electronic properties. The fluorine and methoxy groups can influence molecular packing and energy levels.

Polymer Chemistry: Using 2-Fluoro-5-methoxypyridin-4-amine as a monomer or a functional additive in the synthesis of advanced polymers with tailored thermal, mechanical, or optical properties.

Bioconjugation: The amine group provides a convenient point of attachment for conjugating the molecule to biomolecules such as proteins or nucleic acids. The fluorinated pyridine core could serve as a ¹⁹F NMR probe for in-cell studies or as a pharmacophore in medicinal chemistry.

Supramolecular Chemistry: Exploring the self-assembly of derivatives of 2-Fluoro-5-methoxypyridin-4-amine into well-defined supramolecular architectures through hydrogen bonding and other non-covalent interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.